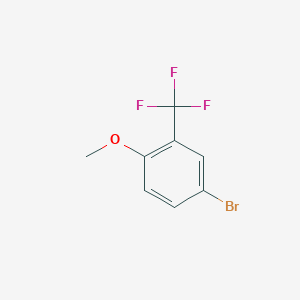

4-Methoxy-3-(trifluoromethyl)bromobenzene

Description

Properties

IUPAC Name |

4-bromo-1-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFPWZDSCKENBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379511 | |

| Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-11-0 | |

| Record name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1514-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methoxy-3-(trifluoromethyl)bromobenzene (CAS: 1514-11-0) for Advanced Research and Development

This in-depth technical guide provides a comprehensive overview of 4-Methoxy-3-(trifluoromethyl)bromobenzene, a key building block for researchers, medicinal chemists, and professionals in drug development and materials science. This document consolidates critical data on its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety, offering field-proven insights to accelerate innovation.

Introduction and Strategic Importance

4-Methoxy-3-(trifluoromethyl)bromobenzene, also known as 4-bromo-2-(trifluoromethyl)anisole, is an aromatic compound of significant interest in organic synthesis. Its unique trifluoromethylated and brominated structure makes it a versatile intermediate. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromo substituent provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide serves as a technical resource for leveraging the full potential of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in research. The key properties of 4-Methoxy-3-(trifluoromethyl)bromobenzene are summarized below.

Table 1: Physicochemical Properties of 4-Methoxy-3-(trifluoromethyl)bromobenzene

| Property | Value | Source(s) |

| CAS Number | 1514-11-0 | [1][2] |

| Molecular Formula | C₈H₆BrF₃O | [1][3] |

| Molecular Weight | 255.03 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Boiling Point | 220-223 °C (at 760 mmHg); 120 °C (at 30 mmHg) | [2][4] |

| Melting Point | 24-25 °C | [3] |

| Density | 1.669 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and ethyl acetate. | [3] |

| Refractive Index | 1.4980 | [2] |

Spectroscopic Characterization:

While publicly available spectra for 4-Methoxy-3-(trifluoromethyl)bromobenzene are limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and Mass Spectra.[5][6]

Predicted ¹H NMR (in CDCl₃):

-

A singlet for the methoxy protons (-OCH₃) is expected around 3.9 ppm.

-

The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the methoxy group and meta to the trifluoromethyl group would likely appear as a doublet. The proton meta to the methoxy group and ortho to the bromine would also be a doublet, and the proton between the bromine and trifluoromethyl groups would likely be a doublet of doublets.

Predicted ¹³C NMR (in CDCl₃):

-

The spectrum will show eight distinct carbon signals.

-

The methoxy carbon will appear around 55-60 ppm.

-

The carbon attached to the trifluoromethyl group will be a quartet due to C-F coupling.

-

The aromatic carbons will resonate in the range of 110-160 ppm, with their chemical shifts influenced by the electronic effects of the substituents.

Predicted ¹⁹F NMR (in CDCl₃):

-

A singlet for the trifluoromethyl group is expected, with a chemical shift characteristic of an aromatic CF₃ group.

Predicted IR Spectrum:

-

Characteristic C-H stretching vibrations for the aromatic ring and the methoxy group will be present.

-

Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.

-

C-O stretching for the ether linkage will also be observed.

-

Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum (EI):

-

The molecular ion peak (M⁺) should be observed at m/z 254 and 256 with an approximate 1:1 ratio, characteristic of a monobrominated compound.

-

Fragmentation patterns would likely involve the loss of a methyl group, a methoxy group, or bromine.

Synthesis and Purification

A potential two-step synthesis could involve:

-

The reaction of 2-(trifluoromethyl)benzyl alcohol with a brominating agent like carbon tetrabromide to yield 2-bromo-(trifluoromethyl)benzyl alcohol.

-

A subsequent reaction of 2-bromo-(trifluoromethyl)benzyl alcohol with sodium carbonate and a copper bromide catalyst under alkaline conditions to produce the target compound, 4-Methoxy-3-(trifluoromethyl)bromobenzene.[3]

Purification would likely be achieved through standard techniques such as distillation under reduced pressure or column chromatography on silica gel.

Reactivity and Applications in Drug Development

The synthetic utility of 4-Methoxy-3-(trifluoromethyl)bromobenzene lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. 4-Methoxy-3-(trifluoromethyl)bromobenzene can be coupled with various aryl or heteroaryl boronic acids or esters.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a flame-dried Schlenk flask, add 4-Methoxy-3-(trifluoromethyl)bromobenzene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

-

Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is instrumental for the synthesis of arylamines, a common motif in pharmaceuticals. 4-Methoxy-3-(trifluoromethyl)bromobenzene can be coupled with a wide range of primary and secondary amines.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.2 equiv.).

-

Add 4-Methoxy-3-(trifluoromethyl)bromobenzene (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

-

Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

-

Seal the vessel and heat the mixture with stirring at a temperature typically between 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes which are valuable intermediates.

Generalized Experimental Protocol for Sonogashira Coupling:

-

To a Schlenk flask, add 4-Methoxy-3-(trifluoromethyl)bromobenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base, often in combination with another solvent like THF or DMF.

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-70 °C) until completion, as monitored by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the amine hydrobromide salt, and rinse the filter cake with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Safety and Handling

4-Methoxy-3-(trifluoromethyl)bromobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

First Aid:

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

In case of skin contact, wash off immediately with soap and plenty of water.

-

If inhaled, move the person to fresh air.

-

If swallowed, do not induce vomiting and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

-

Supporting Information. Available at: [Link]

-

1514-11-0 | 4-Methoxy-3-(trifluoromethyl)bromobenzene. Tetrahedron. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

1514-11-0 | 4-Methoxy-3-(trifluoromethyl)bromobenzene. Boroncore. Available at: [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-METHOXY-3-(TRIFLUOROMETHYL)BROMOBENZENE | 1514-11-0 [chemicalbook.com]

- 3. 4-Methoxy-3-(trifluoromethyl)bromobenzene | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | 1514-11-0 [sigmaaldrich.com]

- 5. 4-METHOXY-3-(TRIFLUOROMETHYL)BROMOBENZENE(1514-11-0) 1H NMR [m.chemicalbook.com]

- 6. 1514-11-0|4-Methoxy-3-(trifluoromethyl)bromobenzene|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxy-3-(trifluoromethyl)bromobenzene

Abstract

This technical guide provides an in-depth exploration of 4-Methoxy-3-(trifluoromethyl)bromobenzene (CAS No. 1514-11-0), a key fluorinated building block in modern organic synthesis. Its strategic combination of a bromine handle for cross-coupling, a methoxy group to modulate electronic properties, and a trifluoromethyl group for enhancing pharmacokinetic profiles makes it an invaluable intermediate in drug discovery and materials science.[1][2] This document details a robust synthetic protocol, explains the rationale behind key experimental choices, outlines a comprehensive characterization workflow, discusses its applications, and provides essential safety and handling information.

Introduction and Strategic Importance

4-Methoxy-3-(trifluoromethyl)bromobenzene, also known as 4-bromo-2-(trifluoromethyl)anisole, is an aromatic compound featuring a unique substitution pattern that offers significant synthetic versatility.[3] The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to increase metabolic stability, enhance lipophilicity, and improve a molecule's binding affinity to biological targets by acting as a bioisostere for other groups like chlorine.[1][4] The bromine atom serves as a highly effective functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are fundamental for constructing complex molecular architectures.[2] The methoxy group (OCH₃) influences the electronic nature of the aromatic ring, impacting reactivity and providing an additional point for potential modification.

This combination of functional groups makes 4-Methoxy-3-(trifluoromethyl)bromobenzene a sought-after intermediate for synthesizing novel pharmaceutical candidates and advanced functional materials.[2]

| Identifier | Value | Reference |

| IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | [5] |

| CAS Number | 1514-11-0 | [6] |

| Molecular Formula | C₈H₆BrF₃O | [3] |

| Molecular Weight | 255.03 g/mol | [5] |

| Appearance | Colorless to light yellow liquid or solid | [3][7] |

Synthesis Pathway: Electrophilic Bromination

The synthesis of 4-Methoxy-3-(trifluoromethyl)bromobenzene is most reliably achieved through the electrophilic aromatic substitution of its precursor, 1-methoxy-2-(trifluoromethyl)benzene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale:

-

Methoxy Group (-OCH₃): A powerful activating group and an ortho, para-director due to its ability to donate electron density through resonance.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating group and a meta-director due to its potent electron-withdrawing inductive effect.

The activating, ortho, para-directing influence of the methoxy group dominates the deactivating, meta-directing effect of the trifluoromethyl group. Therefore, the incoming electrophile (Br⁺) is directed to the positions ortho and para to the methoxy group. The para position is sterically less hindered, making it the major site of substitution and leading to the desired product.

Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize 4-Methoxy-3-(trifluoromethyl)bromobenzene via bromination of 1-methoxy-2-(trifluoromethyl)benzene.

Materials:

-

1-methoxy-2-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and purged with an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous acetonitrile.

-

Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well. An inert atmosphere prevents side reactions with atmospheric moisture or oxygen.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Causality: NBS is a safe and convenient source of electrophilic bromine. Portion-wise addition at low temperature helps control the reaction rate and prevents potential side reactions or thermal runaway.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup & Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Add saturated aqueous sodium thiosulfate to quench any unreacted bromine (indicated by the disappearance of any orange/brown color).

-

Causality: The thiosulfate solution reduces residual bromine (Br₂) and hypobromite to bromide (Br⁻), preventing further unwanted reactions and simplifying purification.

-

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.

-

Causality: The NaHCO₃ wash neutralizes any acidic byproducts (like succinimide). The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Methoxy-3-(trifluoromethyl)bromobenzene.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach is required for a self-validating and trustworthy characterization.

| Property | Value | Reference |

| Purity | Typically ≥97% | [8] |

| Physical State | Liquid or Solid | [3][8] |

| Boiling Point | Data not widely published; estimated higher than related compounds. | |

| Molecular Weight | 255.034 g/mol | [7] |

Spectroscopic Analysis

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, plus a singlet in the aliphatic region for the methoxy group protons. The splitting patterns (doublets, doublet of doublets) and coupling constants will be characteristic of the 1,2,4-substitution pattern.

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of eight unique carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR (Fluorine NMR): This is a crucial technique for fluorinated compounds. A single sharp peak is expected, confirming the presence of a single trifluoromethyl group environment. Crude reaction mixtures can be analyzed by ¹⁹F NMR to track the conversion of starting material to product.[9]

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺). A characteristic feature will be the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is the classic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include C-O stretching for the ether, strong C-F stretching bands for the trifluoromethyl group, and C-Br stretching.

Characterization Workflow Diagramdot

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Methoxy-3-(trifluoromethyl)bromobenzene | CymitQuimica [cymitquimica.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHOXY-3-(TRIFLUOROMETHYL)BROMOBENZENE | 1514-11-0 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

Executive Summary

This technical guide provides an in-depth analysis of 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (CAS No. 1514-11-0), a fluorinated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of its functional groups—a bromine atom, a methoxy group, and a trifluoromethyl group—imparts a unique reactivity profile, making it a versatile building block in modern organic synthesis. This document elucidates the compound's nomenclature, physicochemical properties, a logical synthetic strategy, and its critical applications, particularly in the context of drug discovery and development. The narrative emphasizes the mechanistic reasoning behind its utility, providing researchers and drug development professionals with actionable, field-proven insights.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to its successful application and regulatory compliance. The compound is often referred to by several names, which can lead to ambiguity. This section clarifies its formal identity.

IUPAC Name and Structural Justification

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 4-bromo-1-methoxy-2-(trifluoromethyl)benzene .[1][2]

The numbering of the benzene ring is determined by substituent priority. The methoxy (-OCH₃) group is given priority, assigning its position as carbon 1. The remaining substituents are then numbered to give them the lowest possible locants, resulting in the trifluoromethyl (-CF₃) group at position 2 and the bromine (-Br) atom at position 4.

Common Synonyms

In commercial and laboratory settings, this compound is known by various synonyms. Recognizing these is crucial for literature searches and procurement.

-

4-Methoxy-3-(trifluoromethyl)bromobenzene

-

5-Bromo-2-methoxybenzotrifluoride[3]

-

4-Bromo-2-(trifluoromethyl)anisole[3]

-

2-(Trifluoromethyl)-4-bromoanisole[3]

-

Benzene, 4-bromo-1-methoxy-2-(trifluoromethyl)-[3]

Key Chemical Identifiers

For unambiguous identification, a set of standardized identifiers is essential. The following table summarizes these critical data points.

| Identifier | Value | Source |

| CAS Number | 1514-11-0 | [1][2][4] |

| Molecular Formula | C₈H₆BrF₃O | [1][5][6] |

| Molecular Weight | 255.03 g/mol | [1][5] |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)C(F)(F)F | [1] |

| InChI | InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11,12)/h2-4H,1H3 | [1][2] |

| InChIKey | XTFPWZDSCKENBJ-UHFFFAOYSA-N | [1][2] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of a compound is paramount for designing experiments, ensuring safe handling, and predicting its behavior in reaction mixtures.

Physical Properties

The compound is typically a colorless to light yellow liquid under ambient conditions.[4] Its key physical properties are summarized below.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 219.2 ± 40.0 °C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 105.3 ± 11.6 °C | [5] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized or procured material. Key expected features include:

-

¹H NMR: Distinct signals for the methoxy protons (a singlet around 3.9-4.0 ppm) and aromatic protons (in the 7.0-7.8 ppm range), with coupling patterns indicative of the 1,2,4-substitution.

-

¹³C NMR: Resonances for the methoxy carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and six distinct aromatic carbons.

-

¹⁹F NMR: A strong singlet for the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS): A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.

-

Infrared (IR) Spectroscopy: Characteristic C-O stretching for the ether, C-F stretching bands for the trifluoromethyl group, and C-Br stretching, along with aromatic C-H and C=C absorptions.

Various suppliers provide spectroscopic data for this compound.[7]

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene requires a strategic approach that carefully considers the directing effects of the substituents on the aromatic ring. The methoxy group is a strong ortho-, para-director and activating, while the trifluoromethyl group is a meta-director and strongly deactivating.

Proposed Synthetic Workflow

A logical and common synthetic route involves the bromination of 2-methoxybenzotrifluoride. The powerful ortho-, para-directing influence of the methoxy group will direct the incoming electrophile (Br⁺). While two products (bromination at C4 and C6) are possible, the C4 position (para to the methoxy group) is sterically less hindered and electronically favored, typically leading to the desired product as the major isomer.

The following diagram outlines the key steps in this proposed synthesis, purification, and characterization process.

Caption: Proposed workflow for synthesis and purification.

Detailed Protocol: Electrophilic Bromination

-

Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with 2-methoxybenzotrifluoride and a suitable solvent (e.g., dichloromethane or acetic acid). Cool the mixture in an ice bath (0-5 °C).

-

Bromination: Prepare a solution of bromine (Br₂) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C. Causality Note: Slow addition and low temperature are critical to control the exothermic reaction and minimize the formation of di-brominated side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield the pure 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.

Reactivity and Applications in Drug Discovery

The true value of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene lies in its utility as a scaffold for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry.[8] Its incorporation into drug candidates can profoundly enhance key properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[8]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule.[8] This can improve its ability to cross cellular membranes and penetrate tissues, such as the blood-brain barrier.[8]

-

Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF₃ group a powerful electron-withdrawing group. This modulates the electronics of the aromatic ring and can lead to stronger interactions (e.g., dipole-dipole) with target proteins.

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern drug design.[9][10]

The Bromo Group as a Synthetic Handle

The bromine atom at the C4 position is the key reactive site for building molecular complexity. It serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis.[11]

-

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new carbon-carbon bonds, allowing for the attachment of other aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Reacting with amines to form carbon-nitrogen bonds, a critical step in the synthesis of many APIs.[11]

-

Sonogashira Coupling: Reacting with terminal alkynes to install alkynyl groups.

-

Heck Coupling: Reacting with alkenes to form substituted alkenes.

The following diagram illustrates the central role of this compound as a versatile intermediate in a drug discovery pipeline.

Caption: Utility in cross-coupling for drug discovery.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][4]

| Hazard Code | Description | Pictogram | Signal Word |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The compound is stable under recommended storage conditions.

Conclusion

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene is more than a simple aromatic halide; it is a strategically designed building block for high-value chemical synthesis. Its unique combination of a metabolically robust trifluoromethyl group, an electronically-influential methoxy group, and a synthetically versatile bromine handle makes it an indispensable tool for researchers, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers scientists to leverage its full potential in the development of novel therapeutics and advanced materials.

References

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. [Link]

-

Chemsrc. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. 4-Methoxy-3-(trifluoromethyl)bromobenzene. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating Chemical Suppliers: Sourcing 4-Methoxy-3-(trifluoromethyl)bromobenzene. [Link]

-

NIST. Benzene, 1-bromo-4-(trifluoromethyl)-. National Institute of Standards and Technology. [Link]

-

Mezo, E., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2024. [Link]

-

Al-Zoubi, R.M., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. 2022. [Link]

-

Al-Zoubi, R.M., et al. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

Sources

- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-Methoxy-3-(trifluoromethyl)bromobenzene | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. 4-Methoxy-3-(trifluoromethyl)bromobenzene [oakwoodchemical.com]

- 7. 4-METHOXY-3-(TRIFLUOROMETHYL)BROMOBENZENE(1514-11-0) 1H NMR spectrum [chemicalbook.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. angenechemical.com [angenechemical.com]

Physical properties of 4-Methoxy-3-(trifluoromethyl)bromobenzene (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 4-Methoxy-3-(trifluoromethyl)bromobenzene for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 4-Methoxy-3-(trifluoromethyl)bromobenzene, with a specific focus on its melting and boiling points. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and professionals in drug development. This document outlines the experimentally determined values for these properties and provides detailed, field-proven protocols for their verification. The methodologies are presented with an emphasis on the underlying scientific principles to ensure both accuracy and reproducibility.

Introduction: The Significance of Physical Properties in Chemical Synthesis

4-Methoxy-3-(trifluoromethyl)bromobenzene, also known by its alternative name 4-Bromo-2-(trifluoromethyl)anisole and identified by the CAS number 1514-11-0, is a substituted aromatic compound of significant interest in organic synthesis. Its utility as a building block in the creation of more complex molecules necessitates a precise understanding of its physical properties. The melting and boiling points, in particular, are critical parameters that inform purification techniques, reaction conditions, and storage protocols. A sharp melting point range is a reliable indicator of a compound's purity, while the boiling point is fundamental for purification by distillation.[1] This guide serves as a practical resource for laboratory professionals, offering both established data and the experimental means to validate it.

Physicochemical Data of 4-Methoxy-3-(trifluoromethyl)bromobenzene

The physical state of 4-Methoxy-3-(trifluoromethyl)bromobenzene can be described as a colorless liquid or solid, which is consistent with its melting point being close to ambient temperature.[2] The experimentally determined physical properties are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 24-25 °C | |

| Boiling Point | 220-223 °C | At standard atmospheric pressure. |

| 120 °C | At 30 mmHg. | |

| Molecular Formula | C₈H₆BrF₃O | [1][2] |

| Molecular Weight | 255.03 g/mol |

Table 1: Physical Properties of 4-Methoxy-3-(trifluoromethyl)bromobenzene

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the melting and boiling points of 4-Methoxy-3-(trifluoromethyl)bromobenzene. These methods are designed to be self-validating and are grounded in established chemical principles.

Melting Point Determination: Capillary Method

The capillary method is a straightforward and widely used technique to determine the melting point of a solid.[3] It relies on the principle that a pure crystalline solid will have a sharp, well-defined melting point range (typically 0.5-1°C).[1]

-

Sample Preparation: Ensure the sample of 4-Methoxy-3-(trifluoromethyl)bromobenzene is crystalline and dry. If the ambient temperature is above its melting point, the sample should be cooled to induce solidification. Crush a small amount of the solid into a fine powder.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[4]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. Alternatively, drop the tube through a long glass tube to achieve tight packing.[4][5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This range is the melting point of the sample.

A slow heating rate is crucial for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate measurement.[1] A broad melting range is indicative of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.[1][6]

Boiling Point Determination: Micro Boiling Point Method

For small quantities of liquid, the micro boiling point determination, often utilizing a Thiele tube, is an efficient method.[7] This technique is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

-

Apparatus Assembly:

-

Attach a small test tube (Durham tube) containing 0.5-1 mL of 4-Methoxy-3-(trifluoromethyl)bromobenzene to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

-

Heating:

-

Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a micro-burner. Convection currents will ensure uniform heating of the oil bath.[8]

-

-

Observation and Measurement:

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is filling the capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube. At this point, the vapor pressure of the liquid equals the atmospheric pressure. Record the barometric pressure at the time of the experiment.[7]

The formation of a rapid stream of bubbles signifies that the vapor pressure of the liquid has overcome the external pressure. As the apparatus cools, the point at which the liquid re-enters the capillary is a precise indicator of the temperature at which the vapor pressure equals the external pressure. Recording the atmospheric pressure is crucial as the boiling point is pressure-dependent.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for melting and boiling point determination.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

This technical guide has provided essential data on the melting and boiling points of 4-Methoxy-3-(trifluoromethyl)bromobenzene, a compound of considerable importance in synthetic chemistry. By presenting not only the physical constants but also the detailed experimental protocols for their determination, this document aims to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary for accurate and reproducible work. Adherence to these rigorous experimental methodologies will ensure the high purity of intermediates, leading to more efficient and successful synthetic outcomes.

References

-

ChemBK. (2024, April 9). CAS 1514-11-0. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

- 1. CAS 1514-11-0: 4-Bromo-2-(trifluoromethyl)anisole [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1514-11-0 | CAS DataBase [m.chemicalbook.com]

- 5. 4-METHOXY-3-(TRIFLUOROMETHYL)BROMOBENZENE | 1514-11-0 [chemicalbook.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Solubility and stability of 4-Methoxy-3-(trifluoromethyl)bromobenzene

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-(trifluoromethyl)bromobenzene

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-Methoxy-3-(trifluoromethyl)bromobenzene (CAS No. 1514-11-0), a key fluorinated building block in modern synthetic chemistry. Intended for researchers, medicinal chemists, and process development scientists, this document consolidates known physicochemical properties and offers a framework for its practical application. In the absence of extensive published quantitative data, this guide emphasizes predictive analysis based on molecular structure and provides robust, field-proven experimental protocols for determining critical parameters such as thermodynamic solubility and stability under forced degradation conditions. Our objective is to equip scientists with the foundational knowledge and methodological tools required for the effective handling, application, and analysis of this versatile chemical intermediate.

Introduction and Physicochemical Overview

4-Methoxy-3-(trifluoromethyl)bromobenzene, also known as 4-bromo-2-(trifluoromethyl)anisole, is an aromatic compound whose utility in organic synthesis is derived from its unique combination of functional groups.[1] The electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the synthetically versatile bromine atom create a molecule primed for diverse applications, including agrochemical and pharmaceutical ingredient manufacturing.[1]

A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its successful application. Solubility dictates solvent selection for reactions, purification, and formulation, while stability determines viable reaction conditions, storage protocols, and shelf-life. This guide addresses these critical aspects from both a theoretical and a practical, experimental standpoint.

Core Physicochemical Properties

The compound's properties are summarized below. It typically presents as a colorless to light yellow liquid or a low-melting solid, a common characteristic for substituted benzenes of this molecular weight.[2][3]

| Property | Value | Source(s) |

| CAS Number | 1514-11-0 | [4] |

| Molecular Formula | C₈H₆BrF₃O | [2] |

| Molecular Weight | 255.03 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene | [3] |

| Calculated LogP | 3.5 |

Solubility Profile: Prediction and Experimental Determination

The solubility of a compound is a function of its intermolecular forces and the principle of "like dissolves like." The structure of 4-Methoxy-3-(trifluoromethyl)bromobenzene—featuring a polar ether group, a highly nonpolar trifluoromethyl group, and a large, hydrophobic bromophenyl scaffold—suggests a nuanced solubility profile.

Predicted Solubility

While extensive quantitative data is not available in public literature, a qualitative profile can be predicted based on its structural components.[5][6]

-

Aqueous Solubility: The high calculated LogP of 3.5 indicates significant lipophilicity, predicting low solubility in water and aqueous buffers.

-

Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents are excellent at dissolving a wide range of organic compounds. It is predicted to be highly soluble in this class.

-

Polar Protic Solvents (Methanol, Ethanol): The methoxy group can act as a hydrogen bond acceptor, suggesting good solubility .

-

Nonpolar/Moderately Polar Solvents (Dichloromethane, Ethyl Acetate): The overall aromatic and halogenated character predicts moderate to good solubility .[7]

-

Nonpolar Aliphatic Solvents (Hexanes, Heptane): Solubility is expected to be limited .

Experimental Determination of Thermodynamic Solubility

For applications in process chemistry and formulation, precise, quantitative solubility data is essential. The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[8][9] This method measures the concentration of a saturated solution after it has reached equilibrium, providing a definitive value under specific conditions.

Caption: Workflow for Shake-Flask Solubility Determination.

-

Objective: To determine the equilibrium solubility of 4-Methoxy-3-(trifluoromethyl)bromobenzene in a chosen solvent at a specific temperature.

-

Materials:

-

4-Methoxy-3-(trifluoromethyl)bromobenzene (solid)

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, methanol)

-

Glass vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

0.45 µm syringe filters (ensure compatibility with solvent)

-

Validated HPLC method (see Section 4.0)

-

-

Procedure:

-

Add an excess amount of the solid compound to three separate vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.[9]

-

Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium. For novel compounds, 24 to 48 hours is a typical starting point; preliminary experiments can confirm the necessary duration.[10]

-

After equilibration, remove the vials and allow them to stand at temperature for 1-2 hours to let the solid settle.

-

Centrifuge the vials to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the clear supernatant and pass it through a syringe filter into a clean analysis vial. This step is critical to remove all particulate matter.

-

Perform a precise, quantitative dilution of the filtered sample into the mobile phase to bring its concentration into the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method and calculate the concentration based on a standard calibration curve.

-

Correct for the dilution factor to determine the final solubility, typically reported in mg/mL or µg/mL.

-

Stability Profile: Forced Degradation Studies

Understanding a molecule's intrinsic stability is crucial for defining handling procedures, storage conditions, and predicting potential degradation pathways. Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to accelerate decomposition.[11][12] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%, which is sufficient to identify likely degradants and validate the specificity of analytical methods.[13][14]

Key Stress Conditions

Based on ICH guidelines Q1A(R2), the following conditions are essential for a comprehensive forced degradation study.[13][15]

-

Acid/Base Hydrolysis: Assesses susceptibility to breakdown in acidic or basic environments. The ether linkage could be a point of cleavage under harsh acidic conditions.

-

Oxidation: Evaluates stability against oxidative stress. The electron-rich aromatic ring could be susceptible to oxidation.

-

Thermal Stress: Determines stability at elevated temperatures.

-

Photostability: Assesses degradation upon exposure to light, as required by ICH Q1B.[16][17] The presence of a bromine atom can sometimes render aromatic rings more susceptible to photolytic cleavage.

Caption: Workflow for a comprehensive forced degradation study.

-

Objective: To identify potential degradation pathways and products for 4-Methoxy-3-(trifluoromethyl)bromobenzene and to develop a stability-indicating analytical method.

-

Materials:

-

Procedure:

-

Preparation: For each condition, prepare sample vials. Include a control sample protected from all stress conditions.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.[12]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use the same temperature and time points as the acid hydrolysis. Neutralize samples with HCl before analysis.[12]

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and monitor frequently, as oxidation can be rapid. Collect samples at appropriate time points.[13]

-

Thermal Degradation: Expose both the solid compound and a solution to high heat (e.g., 80°C). Sample the solution at various time points.

-

Photostability: Expose the solid compound and a solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[16] A dark control sample must be run in parallel.

-

Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method (see Section 4.0). The method is considered "stability-indicating" if it can separate all observed degradation peaks from the parent compound peak and from each other.

-

Recommended Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for assessing the purity and stability of aromatic compounds like 4-Methoxy-3-(trifluoromethyl)bromobenzene.[20] A reversed-phase method is ideal.

Protocol 4.1: Example HPLC Method for Purity and Stability

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical starting gradient would be 60% A / 40% B, ramping to 5% A / 95% B over 15 minutes, followed by a hold and re-equilibration. This must be optimized to ensure separation of all impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan with a diode array detector (DAD) to determine the optimal wavelength; start with 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve samples in the initial mobile phase composition or acetonitrile.

Causality Note: A C18 column is chosen for its versatility with hydrophobic molecules.[21] The gradient elution is necessary to separate potential degradants that may be more polar or less polar than the parent compound. Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for mass spectrometry compatibility if desired.[22]

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure user safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place. Keep away from sources of heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Conclusion

4-Methoxy-3-(trifluoromethyl)bromobenzene is a valuable synthetic intermediate with a predictable but largely unquantified solubility and stability profile. This guide provides the theoretical framework and, more importantly, the detailed experimental protocols necessary for researchers to generate the robust, quantitative data required for their work. By employing the standardized shake-flask method for solubility and conducting comprehensive forced degradation studies, scientists can confidently integrate this compound into their research and development workflows, ensuring reproducible and reliable outcomes.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 9, 2026, from [Link]

-

Atlas Material Testing Technology. (2012, July 2). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. Retrieved January 9, 2026, from [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. PMID: 14703965. Retrieved January 9, 2026, from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved January 9, 2026, from [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 9, 2026, from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025). ICH guideline for photostability testing: Aspects and directions for use. Retrieved January 9, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved January 9, 2026, from [Link]

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved January 9, 2026, from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 9, 2026, from [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved January 9, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 9, 2026, from [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 9, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 9, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Forced degradation studies. Retrieved January 9, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chloroanisole on Newcrom R1 HPLC column. Retrieved January 9, 2026, from [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved January 9, 2026, from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 9, 2026, from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved January 9, 2026, from [Link]

-

Kamal, A. M., et al. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 10(1), 1-11. Retrieved January 9, 2026, from [Link]

Sources

- 1. CAS 1514-11-0: 4-Bromo-2-(trifluoromethyl)anisole [cymitquimica.com]

- 2. 4-Methoxy-3-(trifluoromethyl)bromobenzene | CymitQuimica [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. fda.gov [fda.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. acv-verdun.fr [acv-verdun.fr]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Separation of 4-Bromo-2-chloroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

4-Methoxy-3-(trifluoromethyl)bromobenzene as a building block in organic synthesis

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)bromobenzene as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational molecular design, particularly within medicinal chemistry and materials science. The trifluoromethyl group (CF3), with its unique electronic properties and metabolic stability, is a privileged substituent in numerous pharmaceuticals and agrochemicals.[1][2] 4-Methoxy-3-(trifluoromethyl)bromobenzene emerges as a highly versatile and valuable building block, offering a synthetically accessible scaffold bearing both a trifluoromethyl group and a reactive bromine handle. This guide provides a comprehensive technical overview of this compound, delving into its properties, key synthetic transformations, and practical applications, with the aim of equipping researchers with the knowledge to effectively utilize this powerful synthetic tool.

The strategic placement of the methoxy, trifluoromethyl, and bromo groups on the benzene ring provides a unique combination of electronic and steric properties. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment that influences the reactivity of the aryl bromide. This electronic differentiation is crucial for controlling the regioselectivity of subsequent cross-coupling reactions.

Core Properties of 4-Methoxy-3-(trifluoromethyl)bromobenzene

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

Physical and Chemical Characteristics

| Property | Value | Source |

| Molecular Formula | C8H6BrF3O | [3][4][5][6] |

| Molecular Weight | 255.03 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid or solid | [3][4][6] |

| Boiling Point | 154 - 155 °C | [7] |

| Density | 1.607 g/cm³ at 25 °C | [7] |

| Purity | Typically ≥97% | [3][6] |

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed when handling 4-Methoxy-3-(trifluoromethyl)bromobenzene. It is classified as a flammable liquid and vapor, and causes skin and serious eye irritation.[7][8][9] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[7][8][9][10][11]

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 4-Methoxy-3-(trifluoromethyl)bromobenzene serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[12][13][14] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[15][16]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:[12][13][14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Methoxy-3-(trifluoromethyl)bromobenzene to form a Pd(II) complex.[12][13][14]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide.[13][14]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[12][13][14]

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Methoxy-3-(trifluoromethyl)bromobenzene with an arylboronic acid.

Materials:

-

4-Methoxy-3-(trifluoromethyl)bromobenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (8 mol%)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Toluene/Water (4:1 mixture), degassed

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methoxy-3-(trifluoromethyl)bromobenzene, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines from aryl halides.[17][18] This reaction has broad applications in medicinal chemistry, as the arylamine motif is a common feature in many biologically active molecules.[18]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:[17][19]

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide to form a Pd(II) complex.[17][19]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[17]

-

Reductive Elimination: The aryl group and the amino group couple, leading to the formation of the C-N bond and regeneration of the Pd(0) catalyst.[17][19]

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of an Arylamine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Methoxy-3-(trifluoromethyl)bromobenzene.

Materials:

-

4-Methoxy-3-(trifluoromethyl)bromobenzene (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene, degassed

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, add Pd2(dba)3, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Add 4-Methoxy-3-(trifluoromethyl)bromobenzene and the amine to the Schlenk tube.

-

Add degassed, anhydrous toluene via syringe.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired arylamine.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[20][21][22] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.[20][21]

Mechanistic Overview

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[20][21][22]

-

Palladium Cycle: Similar to the other cross-coupling reactions, this cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[20][22]

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then participates in the transmetalation step of the palladium cycle.[20][22]

Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Synthesis of an Arylalkyne

The following is a representative procedure for the Sonogashira coupling of 4-Methoxy-3-(trifluoromethyl)bromobenzene.

Materials:

-

4-Methoxy-3-(trifluoromethyl)bromobenzene (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et3N) (2.5 eq)

-

Anhydrous tetrahydrofuran (THF), degassed

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Methoxy-3-(trifluoromethyl)bromobenzene, PdCl2(PPh3)2, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed, anhydrous THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

-

Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the desired arylalkyne.

Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, 4-Methoxy-3-(trifluoromethyl)bromobenzene is a valuable precursor for the synthesis of a wide range of pharmaceutical candidates. The ability to readily introduce diverse functionality via cross-coupling reactions allows for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

In the realm of materials science, the incorporation of the trifluoromethoxy group, which can be accessed from the corresponding methoxy precursor, is of growing interest.[23] The unique electronic properties of the trifluoromethoxy group can be leveraged to tune the optical and electronic properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

4-Methoxy-3-(trifluoromethyl)bromobenzene stands out as a strategically designed and highly versatile building block for modern organic synthesis. Its unique substitution pattern, coupled with the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, provides a powerful platform for the efficient construction of complex molecules. This guide has provided a detailed overview of its properties, key synthetic transformations, and applications, offering researchers and drug development professionals the foundational knowledge to effectively harness the synthetic potential of this important intermediate. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant potential in medicine and materials science.

References

- Buchwald–Hartwig amination - Wikipedia.

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Sonogashira Coupling - BYJU'S.

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Buchwald-Hartwig Amination - Chemistry LibreTexts.

- Sonogashira Coupling - Chemistry LibreTexts.

- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.

- Sonogashira coupling - Wikipedia.

- Sonogashira Coupling - Organic Chemistry Portal.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

- 4-Methoxy-3-(trifluoromethyl)bromobenzene - CymitQuimica.

- 4-METHOXY-3-(TRIFLUOROMETHYL)BROMOBENZENE 1514-11-0 wiki - Guidechem.

- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.

- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications.

- 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem.

- 4-Methoxy-3-(trifluoromethyl)bromobenzene - Fluorochem.

- 4-METHOXY-3-(TRIFLUOROMETHYL)BROMOBENZENE | 1514-11-0 - ChemicalBook.

- SAFETY DATA SHEET - Sigma-Aldrich.

- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate.

- SAFETY DATA SHEET - Sigma-Aldrich.

- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- 5 - SAFETY DATA SHEET.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- Supporting Information Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents - The Royal Society of Chemistry.

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.